2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride
Description
2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride (CAS: 20186-51-0), also known as K 1201, is a carbanilate derivative with a molecular formula of C₁₇H₂₄Cl₂N₂O₂·HCl and a molecular weight of 395.79 g/mol. It features a cyclohexyl ester backbone substituted with a diethylamino group and a 2,6-dichlorocarbanilate moiety. The compound is structurally related to local anesthetics and muscle relaxants, which often incorporate aromatic carbamate or ester groups paired with tertiary amines for enhanced bioavailability .
Acute toxicity studies in mice revealed a subcutaneous LD₅₀ of 42 mg/kg, indicating significant lethality at low doses .
Properties
CAS No. |
20186-51-0 |
|---|---|
Molecular Formula |
C17H25Cl3N2O2 |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
[2-[(2,6-dichlorophenyl)carbamoyloxy]cyclohexyl]-diethylazanium;chloride |
InChI |
InChI=1S/C17H24Cl2N2O2.ClH/c1-3-21(4-2)14-10-5-6-11-15(14)23-17(22)20-16-12(18)8-7-9-13(16)19;/h7-9,14-15H,3-6,10-11H2,1-2H3,(H,20,22);1H |
InChI Key |
ALOSFTQSNXUWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C1CCCCC1OC(=O)NC2=C(C=CC=C2Cl)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate Hydrochloride
Detailed Synthetic Route from Patented Procedures
A comprehensive method is described in the patent US4404222A, which outlines the preparation of related phenylethanolamine derivatives and acid addition salts, including compounds structurally analogous to the target compound.
Step 1: Preparation of 3,5-Dichlorostyrene Oxide Intermediate
- Starting from 3,5-dichlorophenacyl bromide , reduction is performed using sodium borohydride (NaBH4) in absolute ethanol at low temperature (around 5°C).
- The reaction mixture is stirred for 16 hours at ambient temperature to ensure complete reduction.
- The product, 3,5-dichlorostyrene oxide , is isolated by extraction with dichloromethane (CH2Cl2), drying over magnesium sulfate, and evaporation to yield a clear yellow oil.
Step 2: Nucleophilic Ring Opening with Amines
- The epoxide intermediate is reacted with a suitable amine, such as diethylamine , in ethanol under reflux conditions for 1 to 8 hours.
- This step yields the corresponding amino alcohol derivative, specifically a 2-(diethylamino)cyclohexyl moiety linked to the dichlorinated aromatic ring.
- Purification can be achieved by recrystallization or chromatography.
Step 3: Formation of the Carbanilate Linkage
- The amino alcohol intermediate is then reacted with 2,6-dichlorophenyl isocyanate or an equivalent carbamoyl chloride derivative to form the 2,6-dichlorocarbanilate linkage.
- The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane at temperatures ranging from 0°C to room temperature.
- An acid acceptor like triethylamine is added to neutralize the generated HCl.
Step 4: Conversion to Hydrochloride Salt
- The free base of the compound is treated with dry hydrogen chloride gas in an appropriate solvent (e.g., ethanol) at room temperature.
- The reaction mixture is stirred until complete salt formation is achieved.
- The hydrochloride salt is isolated by filtration or crystallization, yielding 2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride as a stable solid.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Reduction to styrene oxide | NaBH4, absolute ethanol | 0-5°C initially, then ambient | 16 hours | Slow addition of NaBH4; quench with water |
| Epoxide ring opening | Diethylamine, ethanol, reflux | Reflux (~78°C) | 1-8 hours | Molar excess of amine may be used |
| Carbanilate formation | 2,6-Dichlorophenyl isocyanate, triethylamine, THF | 0-25°C | 2-4 hours | Inert atmosphere recommended |
| Salt formation | Dry HCl gas, ethanol | Room temperature | Several hours | Controlled addition for complete conversion |
Purification and Characterization
- Purification of intermediates and final product is achieved by recrystallization or chromatographic techniques.
- Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.
- The hydrochloride salt is confirmed by neutralization tests and spectral data consistent with the expected structure.
Additional Notes from Literature and Patents
- Alternative nucleophiles such as tert-butylamine and other alkylamines can be used to modify the amino moiety, as indicated in related patents.
- The chlorination steps to obtain 2,6-dichlorinated aromatic intermediates can be performed via direct chlorination of acetophenone derivatives or pyridine analogs, with or without catalysts, at elevated temperatures (above 160°C) to ensure selectivity and high yield.
- The use of acid acceptors and inert atmospheres is critical to prevent side reactions and degradation.
- The final hydrochloride salt enhances the compound's stability and solubility for practical applications.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Intermediates | Reaction Type | Critical Parameters | Outcome |
|---|---|---|---|---|
| 1. Epoxide formation | 3,5-Dichlorophenacyl bromide, NaBH4 | Reduction | 0-5°C, 16 h | 3,5-Dichlorostyrene oxide intermediate |
| 2. Ring opening | Diethylamine, ethanol | Nucleophilic substitution | Reflux, 1-8 h | 2-(Diethylamino)cyclohexyl alcohol |
| 3. Carbanilate linkage | 2,6-Dichlorophenyl isocyanate, triethylamine | Carbamate formation | 0-25°C, 2-4 h | 2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate |
| 4. Salt formation | Dry HCl gas, ethanol | Acid-base reaction | Room temperature, several hours | Hydrochloride salt of target compound |
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs of the original compound.
Scientific Research Applications
2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent or its effects on biological pathways.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs
The primary analog of interest is 2-(1-Pyrrolidinyl)cyclohexyl 2,6-Dichlorocarbanilate Hydrochloride (CAS: 20317-96-8, K 1202), which substitutes the diethylamino group with a pyrrolidinyl ring. Other carbanilate derivatives, such as (2S)-2,5-diaminopentanamide dihydrochloride (CAS: 71697-89-7), lack direct structural similarity but highlight variability in toxicological data availability.
Structural and Pharmacological Differences
Table 1: Comparative Analysis of K 1201 and K 1202
*Estimation based on structural substitution (pyrrolidinyl reduces hydrogen count by two vs. diethylamino).
Key Observations:
Substituent Effects: The diethylamino group in K 1201 is a linear tertiary amine, which may enhance lipophilicity and tissue penetration compared to the cyclic pyrrolidinyl group in K 1202. Pyrrolidinyl’s constrained structure could reduce conformational flexibility, affecting target engagement.
Toxicity Profile :
- K 1201’s documented LD₅₀ underscores its high acute toxicity, likely due to rapid systemic absorption and interactions with neuronal sodium channels. In contrast, K 1202’s toxicity remains uncharacterized, highlighting a critical data gap .
Therapeutic Implications :
- Both compounds share a 2,6-dichlorocarbanilate motif, which is associated with prolonged duration of action in related drugs (e.g., bupivacaine). However, the amine substituent’s role in efficacy-toxicity balance warrants further investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
